molecular formula C17H17N7O3S2 B2923444 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421454-35-4

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2923444
CAS RN: 1421454-35-4
M. Wt: 431.49
InChI Key: HSYRKKQAUDLPIR-UHFFFAOYSA-N
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Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H17N7O3S2 and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications

Computational Studies and Molecular Docking

Computational calculations and molecular docking studies have showcased the potential of sulfonamide derivatives, including structures similar to N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide, in addressing critical health challenges. For instance, certain sulfonamides have been explored for their antimalarial activity, demonstrating notable efficacy. These compounds were characterized by their ADMET properties, highlighting their potential as therapeutic agents. Moreover, molecular docking studies against targets such as Plasmepsin-1 and Plasmepsin-2, crucial for the malaria parasite's lifecycle, as well as SARS-CoV-2 main protease and Spike Glycoprotein, indicate these compounds' broad-spectrum antiviral and antiparasitic applications (Fahim & Ismael, 2021).

Synthesis and Characterization

The synthesis and structural characterization of heterocyclic compounds, including those resembling N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide, have been thoroughly investigated. These studies provide valuable insights into the compounds' physical and chemical properties, laying the groundwork for further pharmacological exploration. The antimicrobial activities of various synthesized compounds underscore their potential as lead compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Antiproliferative Activities

Research into the anticancer and antiproliferative activities of sulfonamide derivatives, akin to N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide, has revealed promising results. These compounds exhibit the ability to disrupt the cell cycle and induce apoptotic activity in cancer cells, marking them as potential candidates for anticancer therapy. The specificity of these effects against cancer cells offers a pathway to developing targeted cancer treatments with minimized side effects (Sarhan et al., 2010).

Insecticidal Applications

The exploration of sulfonamide derivatives for their insecticidal properties has also been a significant area of research. These compounds have demonstrated efficacy against agricultural pests, such as the cotton leafworm, thereby contributing to the development of novel insecticidal agents. The ability of these compounds to effectively control pest populations highlights their potential utility in agricultural practices, offering an alternative to traditional pesticides (Soliman et al., 2020).

properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S2/c25-16(11-2-1-3-12(8-11)24-10-18-21-22-24)20-17-19-14-6-7-23(9-15(14)28-17)29(26,27)13-4-5-13/h1-3,8,10,13H,4-7,9H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRKKQAUDLPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

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